Cas no 35461-10-0 (S-[2-(diprop-2-en-1-ylamino)-2-oxoethyl] O,O-diethyl phosphorodithioate)

S-[2-(diprop-2-en-1-ylamino)-2-oxoethyl] O,O-diethyl phosphorodithioate structure
35461-10-0 structure
Product name:S-[2-(diprop-2-en-1-ylamino)-2-oxoethyl] O,O-diethyl phosphorodithioate
CAS No:35461-10-0
MF:C12H22NO3PS2
MW:323.41178
CID:1471078
PubChem ID:118826

S-[2-(diprop-2-en-1-ylamino)-2-oxoethyl] O,O-diethyl phosphorodithioate Chemical and Physical Properties

Names and Identifiers

    • S-[2-(diprop-2-en-1-ylamino)-2-oxoethyl] O,O-diethyl phosphorodithioate
    • DTXSID60956872
    • S-{2-[Di(prop-2-en-1-yl)amino]-2-oxoethyl} O,O-diethyl phosphorodithioate
    • BRN 1984067
    • ENT 27316
    • Monsanto CP-18978
    • S-(2-(Di-2-propenylamino)-2-oxoethyl) O,O-diethyl phosphorodithioate
    • ENT 27,316
    • 35461-10-0
    • Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester
    • CP-18978
    • Phosphorodithioic acid, O,O-diethyl ester, S-ester with N,N-diallyl-2-mercaptoacetamide
    • AI3-27316
    • Inchi: InChI=1S/C12H22NO3PS2/c1-5-9-13(10-6-2)12(14)11-19-17(18,15-7-3)16-8-4/h5-6H,1-2,7-11H2,3-4H3
    • InChI Key: SYIAFSSBAJMYCM-UHFFFAOYSA-N
    • SMILES: CCOP(=S)(OCC)SCC(=O)N(CC=C)CC=C

Computed Properties

  • Exact Mass: 323.07806
  • Monoisotopic Mass: 323.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 11
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 96.2Ų

Experimental Properties

  • Density: 1.155
  • Boiling Point: 394.9°C at 760 mmHg
  • Flash Point: 192.6°C
  • Refractive Index: 1.53
  • PSA: 38.77

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